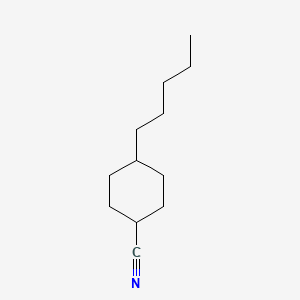
4-Pentylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylcyclohexane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with a pentyl group and a nitrile group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with pentylmagnesium bromide to form 4-pentylcyclohexanol, which is then dehydrated to yield 4-pentylcyclohexene. The final step involves the addition of hydrogen cyanide to the double bond, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Pentylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s solubility and interaction with biological membranes .
Comparison with Similar Compounds
Cyclohexane-1-carbonitrile: Lacks the pentyl group, resulting in different chemical properties.
4-Methylcyclohexane-1-carbonitrile: Substituted with a methyl group instead of a pentyl group, leading to variations in reactivity and applications.
Uniqueness: 4-Pentylcyclohexane-1-carbonitrile is unique due to the presence of both a long alkyl chain and a nitrile group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80670-47-9 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
4-pentylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3 |
InChI Key |
ZYJCSKAGKUQLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















